![molecular formula C21H22N4O5S B2802122 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1251709-41-7](/img/structure/B2802122.png)
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a pyridazine ring indicates that the compound may have aromatic properties. The methoxy and sulfamoyl groups are likely to influence the compound’s polarity and could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the methoxy group could potentially be cleaved under acidic conditions, and the pyridazine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridazine ring could contribute to the compound’s aromaticity and stability, while the methoxy and sulfamoyl groups could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Antinociceptive Activity
Studies have explored pyridazinone derivatives for their antinociceptive properties, demonstrating significant potential beyond aspirin in pain management. Compounds within this category have shown higher potency, with specific derivatives exhibiting the highest antinociceptive activity. This suggests a promising avenue for developing new analgesics based on pyridazinone structures (Doğruer, Şahin, Ünlü, & Ito, 2000).
Butyrylcholinesterase Inhibition
Pyridazinone derivatives have also been investigated for their ability to inhibit butyrylcholinesterase, an enzyme linked to Alzheimer's disease. Novel compounds demonstrated moderate inhibitory effects, offering a foundation for Alzheimer's treatment research. Kinetic and molecular docking studies provided insights into the inhibitory mechanisms, revealing that these compounds could serve as leads for developing selective inhibitors for therapeutic applications (Dundar et al., 2019).
Antimicrobial Agents
The synthesis of novel pyridazinone-based compounds and their evaluation as antimicrobial agents against various pathogenic microorganisms have been reported. Some derivatives exhibited promising antibacterial and antifungal activities, highlighting their potential as a new class of antimicrobials (Debnath & Ganguly, 2015).
Anticancer Agents
Research into the modification of pyridazinone and triazolopyridinyl structures has shown promising anticancer effects, with specific modifications enhancing antiproliferative activities against human cancer cell lines. These findings suggest that certain structural alterations in pyridazinone derivatives can lead to potent anticancer agents with reduced toxicity, offering potential therapeutic benefits (Wang et al., 2015).
Anti-inflammatory and Analgesic Agents
Syntheses of pyridazin-3(2H)-ones with substitutions have been explored for their anti-inflammatory and analgesic properties. Some derivatives were identified as promising candidates, exhibiting significant activity with minimal side effects, suggesting their potential as safer alternatives for treating inflammation and pain (Sharma & Bansal, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-30-19-5-3-2-4-17(19)18-10-11-21(27)25(24-18)14-20(26)23-13-12-15-6-8-16(9-7-15)31(22,28)29/h2-11H,12-14H2,1H3,(H,23,26)(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMJFJPYJADPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.